molecular formula C7H5BrClIO B6164309 5-bromo-1-chloro-2-iodo-3-methoxybenzene CAS No. 1615212-05-9

5-bromo-1-chloro-2-iodo-3-methoxybenzene

Cat. No.: B6164309
CAS No.: 1615212-05-9
M. Wt: 347.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, iodine, and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common approach is the sequential halogenation of a methoxybenzene precursor. For instance, a Friedel-Crafts acylation followed by halogenation steps can be employed to introduce the bromine, chlorine, and iodine atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time to favor the desired substitution pattern on the benzene ring. The use of catalysts and specific halogenating agents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated benzene derivatives, while nucleophilic substitution can produce aminobenzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, chlorine, iodine, and a methoxy group in 5-bromo-1-chloro-2-iodo-3-methoxybenzene gives it distinct chemical properties, making it valuable for specific applications in organic synthesis and material science. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds .

Properties

CAS No.

1615212-05-9

Molecular Formula

C7H5BrClIO

Molecular Weight

347.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.